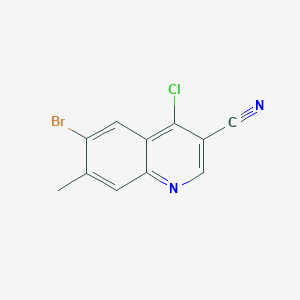

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

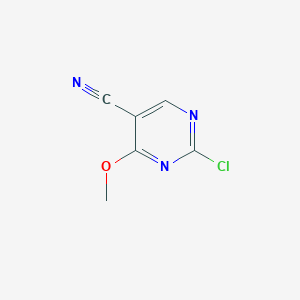

“6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the empirical formula C11H6BrClN2 . It has a molecular weight of 281.54 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC2=C(Cl)C=CN=C2C=C1C . This representation provides a way to visualize the compound’s structure using chemical notation.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 281.54 , and its empirical formula is C11H6BrClN2 .

Applications De Recherche Scientifique

Optoelectronic and Nonlinear Properties

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile and its derivatives show promising applications in optoelectronics due to their structural, electronic, and optical properties. A study by Irfan et al. (2020) on hydroquinoline derivatives, including compounds structurally related to this compound, demonstrated efficient multifunctional material characteristics. These compounds exhibit favorable absorption wavelengths and charge transport properties, making them suitable for optoelectronic applications (Irfan et al., 2020).

Synthesis and Chemical Transformations

The compound is also noteworthy in the field of chemical synthesis. Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a close relative of the compound , revealing insights into its preparation and chemical transformations. This research contributes to understanding the synthetic pathways and potential applications of such quinoline derivatives (Wlodarczyk et al., 2011).

Intermediate in Pharmaceutical Synthesis

Lei et al. (2015) reported that derivatives of this compound serve as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are significant in the development of new pharmaceutical compounds. This underscores the role of such quinoline derivatives in medicinal chemistry (Lei et al., 2015).

Heterocyclic Chemistry

The reactivity of similar quinoline carbonitriles in the formation of diverse heterocyclic systems has been studied by Ibrahim and El-Gohary (2016). Such research highlights the potential of this compound in contributing to the development of new heterocyclic compounds, which are important in various chemical industries (Ibrahim & El-Gohary, 2016).

Antitumor Activities

In the field of medicinal chemistry, derivatives of this compound have shown potential in antitumor activities. El-Agrody et al. (2012) synthesized and evaluated certain pyranoquinoline derivatives for their efficacy against different human tumor cell lines, indicating the potential therapeutic applications of these compounds (El-Agrody et al., 2012).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

As for future directions, the rapid development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

6-bromo-4-chloro-7-methylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-10-8(3-9(6)12)11(13)7(4-14)5-15-10/h2-3,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBYOKLAJIMANM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

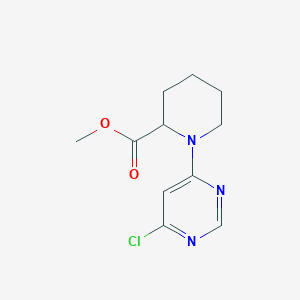

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)

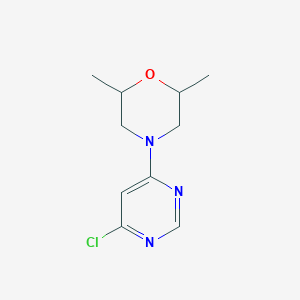

![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)

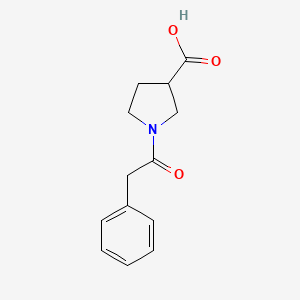

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

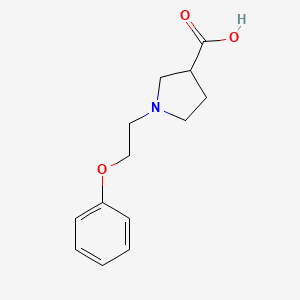

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)

![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)